5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole is a complex organic compound notable for its potential applications in medicinal chemistry. This compound is characterized by the presence of bromine, methoxy, and trifluoromethyl groups, which contribute to its unique chemical properties and biological activities.
The compound can be synthesized through various chemical reactions involving indazole derivatives. It may be available from specialized chemical suppliers and research institutions that focus on organic synthesis and pharmaceutical development.
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole belongs to the class of indazoles, which are bicyclic compounds containing a fused benzene and pyrazole ring. The presence of bromine and trifluoromethyl groups classifies it further as a halogenated aromatic compound with potential pharmacological significance.
The synthesis of 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as temperature control, solvent selection (e.g., dimethylformamide or acetonitrile), and careful monitoring of reaction times to optimize yields. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the final product.
The molecular formula is , with a molar mass of approximately 383.19 g/mol. The compound exhibits distinct peaks in its NMR spectrum indicative of its complex structure, including signals corresponding to the aromatic protons and the methoxy group.
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole can participate in various chemical reactions:
These reactions typically require specific conditions such as the presence of bases or catalysts to enhance reaction rates and yields. For example, using potassium carbonate as a base can facilitate nucleophilic substitution reactions effectively.
The mechanism of action for compounds like 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole often involves interaction with biological targets such as enzymes or receptors.
Studies suggest that indazole derivatives may exhibit anti-inflammatory, analgesic, or anticancer activities by modulating signaling pathways or inhibiting specific enzyme activities. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with lipid membranes.
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole is generally a solid at room temperature. Its melting point, solubility in various solvents (e.g., ethanol, dimethyl sulfoxide), and stability under different conditions are crucial for practical applications.
The compound is expected to be stable under standard laboratory conditions but may undergo degradation upon exposure to strong acids or bases. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole has potential applications in:
This compound may serve as a valuable tool in drug discovery processes, particularly in developing agents with improved efficacy and selectivity against specific biological targets.
The construction of the 1H-indazole core with specific substitution patterns presents significant synthetic challenges. Recent methodologies have substantially improved access to 3-methyl-5-bromoindazole intermediates required for the target compound. Transition metal-catalyzed C-H activation enables direct functionalization of preassembled indazole cores, with palladium/norbornene cooperative catalysis (Catellani-type reactions) demonstrating exceptional utility for installing substituents at challenging positions [10]. This approach facilitates sequential ortho C-H functionalization and ipso termination of halogenated indoles, providing a versatile route to polysubstituted indazoles that are difficult to access through traditional cross-coupling reactions [10].
Photoredox-catalyzed cyclization of ortho-hydrazonophenyl triflates represents an emerging strategy for indazole core formation under mild conditions. This method circumvents the high temperatures typically required in classical approaches, thereby enhancing functional group compatibility. The reaction proceeds through single-electron transfer processes, generating aryl radicals that undergo intramolecular cyclization with high regioselectivity for the 1H-indazole tautomer [3]. For the target molecule, these methodologies enable late-stage introduction of the 5-bromo substituent while preserving the 3-methyl group—a critical advantage for complex molecule assembly.
Table 1: Advanced Methods for Indazole Core Construction
Method | Key Advantages | Limitations | Yield Range |
---|---|---|---|
Pd/Norbornene Catalysis | Sequential functionalization; meta-selectivity | Requires specialized ligands | 45-85% |
Photoredox Cyclization | Mild conditions; functional group tolerance | Limited to electron-deficient substrates | 60-92% |
Rh(III)-Mediated C-H Activation | High regioselectivity; broad substrate scope | Expensive catalysts; air-sensitive conditions | 55-88% |
Cu-Mediated N-N Coupling | Inexpensive catalyst; oxygen as terminal oxidant | Limited to specific substitution patterns | 40-75% |
Regioselective introduction of bromine at the C5 position of 3-methyl-1H-indazole requires precise control due to competing electrophilic attack at C4 and C7 positions. Directed ortho-metalation (DoM) strategies using removable N-directing groups (e.g., tert-butoxycarbonyl or pivaloyl) enable highly selective C5 bromination. This approach exploits the inherent electronic bias of the indazole ring system, where the 3-methyl group exerts moderate steric and electronic effects that favor electrophilic substitution at C5 when appropriate directing groups are employed [5]. Optimization studies reveal that N-bromosuccinimide (NBS) in dimethylformamide at -20°C achieves >95% C5 selectivity for unprotected 3-methylindazole when the reaction is quenched precisely at 30% conversion [5].
For trifluoromethyl group installation, two predominant strategies have emerged:
Table 2: Regioselective Bromination Methods for 3-Methylindazole
Substrate | Conditions | C5 Selectivity | C4:C7 Ratio | Scale Demonstrated |
---|---|---|---|---|
N-Unprotected | NBS (1.05 eq), DMF, -20°C, 30 min | 92% | 1:6.5 | 100 mg |
N-Pivaloyl Protected | NBS (1.0 eq), CH₂Cl₂, 0°C, 2h | >99% | 1:>20 | 5 g |
N-Boc Protected | Br₂ (1.1 eq), AcOH, 40°C, 4h | 85% | 1:8 | 1 g |
7-Trifluoromethyl Analog | NBS (1.0 eq), MeCN, rt, 1h | >95% | 1:>20 | 500 mg |
The introduction of the complex benzyl moiety [4-methoxy-2-(trifluoromethyl)benzyl] at N1 represents a critical transformation requiring careful optimization. Transition metal-catalyzed N-alkylation has emerged as the most efficient approach, with copper(I) iodide/N,N'-dimethylethylenediamine complexes enabling coupling between 5-bromo-3-methyl-1H-indazole and 1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene in toluene at 80°C [7] [9]. This method achieves >85% yield with minimal O-alkylation byproducts when conducted under strict exclusion of oxygen.
Alternative approaches include:
The electron-deficient nature of the benzyl bromide coupling partner, resulting from the ortho-trifluoromethyl group, necessitates careful optimization of base and solvent systems. Potassium carbonate in acetonitrile provides optimal results by minimizing solvolysis of the benzylic halide while maintaining sufficient nucleophilicity of the indazole anion.
Multistep synthesis of the target compound demands judicious protecting group selection to address competing reactivities during functionalization sequences. The N1 position requires temporary protection during C5 bromination and C3 methylation to prevent quaternization and regioisomer formation. Comparative studies indicate:
For the 3-methyl group installation, N-protected 3-iodoindazoles undergo efficient Kumada coupling with methylmagnesium bromide using [1,3-bis(diphenylphosphino)propane]nickel(II) chloride catalyst at -20°C, achieving >90% conversion with minimal protodehalogenation. This low-temperature protocol prevents premature deprotection of the N1 protecting group while maintaining excellent functional group tolerance for the bromo and trifluoromethyl substituents.
Orthogonal protection strategies enable sequential functionalization:
Translation of laboratory synthesis to industrial production presents several significant challenges:
Purification bottlenecks arise from:
Catalyst cost and recovery remains problematic for Pd-catalyzed steps. Immobilized palladium catalysts on magnetic nanoparticles (Pd@Fe₃O₄-SiO₂) enable >95% recovery through magnetic separation while maintaining catalytic activity over five cycles. This approach reduces palladium consumption by 80% compared to homogeneous catalysts [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: